

Determining the Solubility of Vilaprisan (C₂₁H₁₅F₄N₃O₃S) in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: C₂₁H₁₅F₄N₃O₃S

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Vilaprisan (**C₂₁H₁₅F₄N₃O₃S**), a selective progesterone receptor modulator (SPRM). While specific quantitative solubility data for Vilaprisan in a range of organic solvents is not extensively published, this document outlines the standardized experimental protocols, data presentation formats, and analytical methodologies required to conduct a thorough solubility assessment. Understanding the solubility of Vilaprisan is critical for its formulation development, preclinical evaluation, and ultimately, its therapeutic efficacy. This guide details the methodologies for both thermodynamic and kinetic solubility determination, emphasizing the importance of robust experimental design and accurate quantification.

Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.^{[1][2][3]} The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its developability. Solubility in various solvents dictates the choice of formulation strategies, impacts bioavailability, and influences the design of toxicological and

pharmacological studies. This guide presents a standardized approach to systematically determine the solubility of Vilaprisan in a range of common organic solvents.

Core Concepts in Solubility Determination

The solubility of a compound can be assessed under two principal conditions: thermodynamic and kinetic.

- **Thermodynamic Solubility:** This is the equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.^{[4][5]} The shake-flask method is the gold standard for determining thermodynamic solubility.^[6]
- **Kinetic Solubility:** This measurement is often employed in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or other solvent system.^{[7][8]} Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.^{[4][5]}

Experimental Protocols

Materials and Equipment

- Vilaprisan (**C₂₁H₁₅F₄N₃O₃S**) reference standard
- A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, etc.) of appropriate purity (e.g., HPLC grade)
- Analytical balance
- Vortex mixer
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[9][10][11][12]
- UV-Vis spectrophotometer

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6]

- **Preparation:** Add an excess amount of Vilaprisan to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Sample Collection and Preparation:** Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm).
- **Quantification:** Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Vilaprisan using a validated analytical method, such as HPLC-UV.[9][10][13]

Kinetic Solubility Determination

Kinetic solubility is often assessed in early drug discovery to quickly rank compounds.[7][8]

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of Vilaprisan in DMSO (e.g., 10-20 mM).
- **Serial Dilution:** In a microplate format, perform serial dilutions of the DMSO stock solution into the target organic solvent.
- **Precipitation Monitoring:** After a defined incubation period (e.g., 1-2 hours) with shaking, assess for precipitation. This can be done visually or, more quantitatively, using

nephelometry (light scattering) or by measuring the absorbance in a plate reader.

- Quantification (Optional but Recommended): For a more accurate determination, the plate can be filtered or centrifuged to remove any precipitate. The concentration in the clear supernatant is then determined, typically by HPLC-UV or LC-MS/MS, after appropriate dilution.[\[13\]](#)[\[14\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of Vilaprisan in solution.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Column: A reversed-phase C18 column is a common starting point.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.
- Detection: UV detection at a wavelength where Vilaprisan has maximum absorbance.
- Calibration: A calibration curve should be prepared using standard solutions of Vilaprisan of known concentrations to ensure linearity and accuracy of the measurement.[\[9\]](#)

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of Vilaprisan at 25 °C

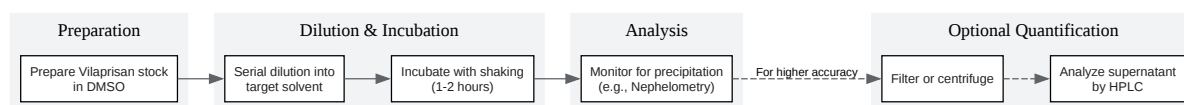
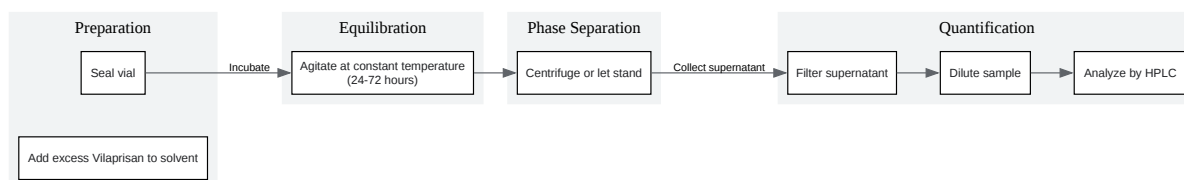
Organic Solvent	Solubility (mg/mL)	Solubility (µM)
Methanol	Data	Data
Ethanol	Data	Data
Acetone	Data	Data
Acetonitrile	Data	Data
Ethyl Acetate	Data	Data
Toluene	Data	Data
Dimethyl Sulfoxide (DMSO)	Data	Data

Table 2: Hypothetical Kinetic Solubility of Vilaprisan

Organic Solvent	Kinetic Solubility (µM)	Method
Methanol	Data	Nephelometry
Ethanol	Data	Nephelometry
Acetone	Data	Nephelometry
Acetonitrile	Data	Nephelometry

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in determining the thermodynamic and kinetic solubility of Vilaprisan.



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